![molecular formula C16H15N3OS B1302033 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 306936-82-3](/img/structure/B1302033.png)

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

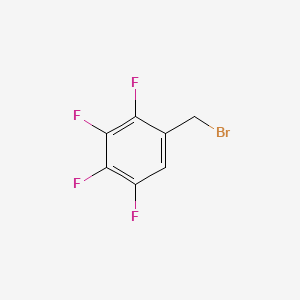

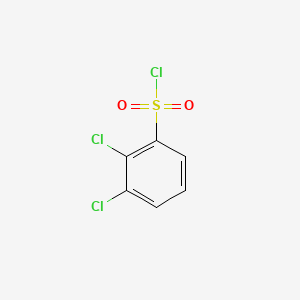

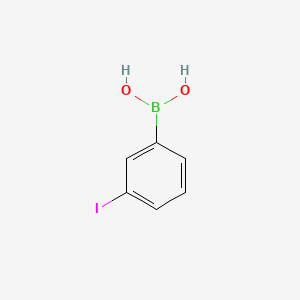

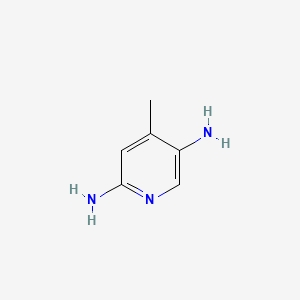

The compound “4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 5-position and a thiol group at the 3-position. The 4-position of the triazole ring is connected to a benzene ring through a benzyloxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the benzyloxyphenyl group, and the addition of the methyl and thiol groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the benzyloxyphenyl group, and the thiol and methyl substituents. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiol group could potentially undergo oxidation reactions, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its polarity, solubility, stability, and reactivity .Scientific Research Applications

EGFR-TK Inhibition and Anticancer Activity

- Key Findings :

Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide

- Application : Our compound has been used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide, which finds applications in materials science and catalysis .

Hetaryl-Azophenol Dyes Synthesis

- Application : The compound participates in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulfuric acid. These dyes have potential applications in colorants and imaging agents .

Treatment of Th17-Mediated Autoimmune Diseases

- Application : 4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives (related to our compound) show promise for treating Th17-mediated autoimmune diseases, such as rheumatoid arthritis .

Biological Studies Beyond EGFR-TK Inhibition

- Application : Investigate other biological effects, such as cell cycle distribution and apoptotic induction, using our compound. It induces mitochondrial apoptotic pathways and increases ROS accumulation in HepG-2 cells .

Drug-Likeness and Physicochemical Properties

- Application : Assess the drug-likeness of our compound. Compounds 5a and 10b exhibit favorable physicochemical properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-12-17-18-16(21)19(12)14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTBONUOIOMHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370754 |

Source

|

| Record name | 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

306936-82-3 |

Source

|

| Record name | 2,4-Dihydro-5-methyl-4-[4-(phenylmethoxy)phenyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.